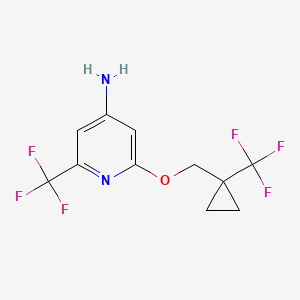
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct positioning of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropyl group.
4-Amino-2-(trifluoromethyl)pyridine: Similar but with different functional groups.
Uniqueness
The presence of both trifluoromethyl and cyclopropyl groups in 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine makes it unique compared to other similar compounds
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields .
Propiedades
Fórmula molecular |
C11H10F6N2O |
|---|---|
Peso molecular |
300.20 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-6-[[1-(trifluoromethyl)cyclopropyl]methoxy]pyridin-4-amine |
InChI |
InChI=1S/C11H10F6N2O/c12-10(13,14)7-3-6(18)4-8(19-7)20-5-9(1-2-9)11(15,16)17/h3-4H,1-2,5H2,(H2,18,19) |
Clave InChI |
APYVDRFKUVAQEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COC2=CC(=CC(=N2)C(F)(F)F)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


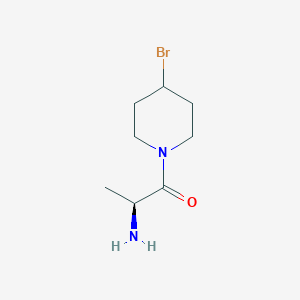
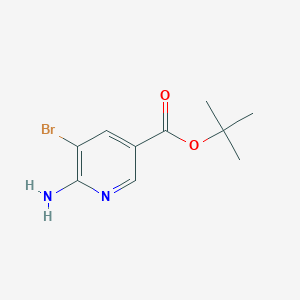
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
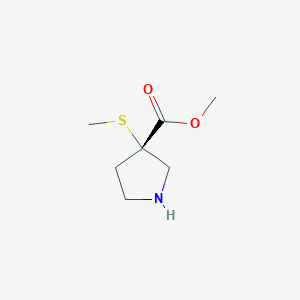
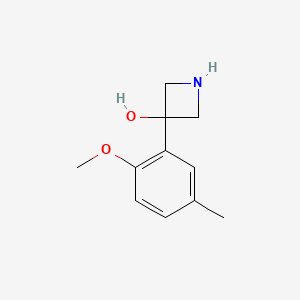
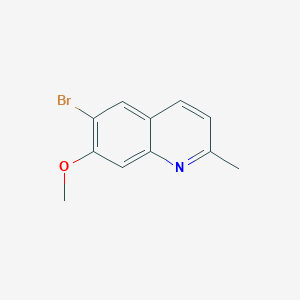
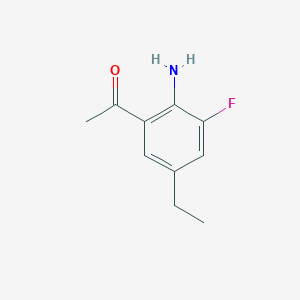
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)


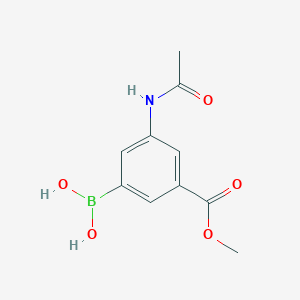
![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
